(4-Methylthiophen-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
(4-Methylthiophen-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H14N2O2S2 and its molecular weight is 294.39. The purity is usually 95%.
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Scientific Research Applications
Formulation Development for Poorly Soluble Compounds A study focused on the development of a precipitation-resistant solution formulation to enhance in vivo exposure of a poorly water-soluble compound, aiming to facilitate early toxicology and clinical studies. This research is indicative of strategies to improve bioavailability and pharmacokinetic profiles of challenging molecules, highlighting a broad application in drug development processes for compounds with poor solubility (Burton et al., 2012).
Heterocyclic Chemistry and Drug Design The reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylene compounds showcases the synthesis of various heterocycles, which are foundational in the development of new therapeutic agents. Such studies contribute to the understanding of heterocyclic compound reactivity and their potential applications in medicinal chemistry (Shibuya, 1984).
Anticancer and Antimicrobial Agents Research into novel biologically potent heterocyclic compounds, such as 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones, demonstrates the application of complex organic molecules in targeting various cancer cell lines and pathogenic strains. These compounds' biological activities underscore the significance of heterocyclic chemistry in developing new therapeutic agents (Katariya et al., 2021).
Electrochromic Materials The synthesis and characterization of polymers incorporating thiophene and pyridine units for green and near-infrared electrochromics highlight the application of such organic compounds in the development of advanced materials. These materials' optical and electrochemical properties can be tuned for various applications, including smart windows and display technologies (Ming et al., 2015).
Molecular Docking Studies Synthesis and molecular docking studies of compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone demonstrate the integration of computational methods in drug discovery. These studies aid in understanding the interaction between novel compounds and biological targets, facilitating the design of more effective and selective drugs (Shahana & Yardily, 2020).
Mechanism of Action
- The compound’s primary targets are likely specific proteins or enzymes within cells. Unfortunately, I couldn’t find direct information on the exact targets for this specific compound. However, thiazole derivatives, in general, have diverse biological activities and can interact with various cellular components .
- Absorption : The compound’s solubility and lipophilicity affect its absorption. Thiazoles are generally sparingly soluble in water but soluble in organic solvents .
Target of Action
Pharmacokinetics
Properties
IUPAC Name |
(4-methylthiophen-2-yl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-9-6-11(19-8-9)12(16)15-4-2-10(7-15)17-13-14-3-5-18-13/h3,5-6,8,10H,2,4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRUSBRYDLEGOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.